molecular formula C26H19BrN2O5S B456400 METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE

METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE

Cat. No.: B456400
M. Wt: 551.4g/mol
InChI Key: XGFRRPFMXUUNQU-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[76102,7011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a bromophenyl group, and multiple heteroatoms

Preparation Methods

The synthesis of METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE involves multiple steps, including the formation of the furan ring, the introduction of the bromophenyl group, and the construction of the tetracyclic core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE include other furan derivatives, bromophenyl compounds, and tetracyclic molecules. These compounds may share some chemical properties but differ in their specific structures and reactivity. The uniqueness of this compound lies in its combination of a furan ring, a bromophenyl group, and a tetracyclic core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H19BrN2O5S

Molecular Weight

551.4g/mol

IUPAC Name

methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C26H19BrN2O5S/c1-26-21(24(31)32-2)22(17-5-3-4-6-19(17)34-26)29-23(30)20(35-25(29)28-26)13-16-11-12-18(33-16)14-7-9-15(27)10-8-14/h3-13,21-22H,1-2H3/b20-13+

InChI Key

XGFRRPFMXUUNQU-DEDYPNTBSA-N

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(O5)C6=CC=C(C=C6)Br)/SC4=N2)C(=O)OC

SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Br)SC4=N2)C(=O)OC

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Br)SC4=N2)C(=O)OC

Origin of Product

United States

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